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molecular formula C11H14N2O2 B8376390 2-Methyl-3-oxo-6-(2-amino-ethyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 221311-46-2

2-Methyl-3-oxo-6-(2-amino-ethyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B8376390
M. Wt: 206.24 g/mol
InChI Key: XQZZYOIKBDDQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365736B1

Procedure details

2 g (8.5 mmol) of 2-methyl-3-oxo-6-(2-nitro-ethenyl)-3,4-dihydro-2H-1,4-benzoxazine is mixed with 80 ml of acetic acid and 1.6 ml of concentrated sulfuric acid and, after 200 mg of platinum dioxide is added, it is reduced in an autoclave. The catalyst is then suctioned off, and the batch is spun in until a dry state is reached. The remaining residue is chromatographed on silica gel (mobile solvent: isopropanol/ammonia). 923.5 mg (52.4%) of the described compound is obtained.
Name
2-methyl-3-oxo-6-(2-nitro-ethenyl)-3,4-dihydro-2H-1,4-benzoxazine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
52.4%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([CH:13]=[CH:14][N+:15]([O-])=O)[CH:11]=[CH:12][C:4]=2[O:3]1.S(=O)(=O)(O)O>[Pt](=O)=O.C(O)(=O)C>[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([CH2:13][CH2:14][NH2:15])[CH:11]=[CH:12][C:4]=2[O:3]1

Inputs

Step One
Name
2-methyl-3-oxo-6-(2-nitro-ethenyl)-3,4-dihydro-2H-1,4-benzoxazine
Quantity
2 g
Type
reactant
Smiles
CC1OC2=C(NC1=O)C=C(C=C2)C=C[N+](=O)[O-]
Name
Quantity
1.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The remaining residue is chromatographed on silica gel (mobile solvent: isopropanol/ammonia)

Outcomes

Product
Name
Type
product
Smiles
CC1OC2=C(NC1=O)C=C(C=C2)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 923.5 mg
YIELD: PERCENTYIELD 52.4%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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